methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate is a complex organic compound with a unique structure that includes a benzofuran core, a piperazine moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a benzofuran derivative with a piperazine derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone derivative, while reduction of the carbonyl group may produce a benzofuranol derivative.
Scientific Research Applications
Methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the benzofuran core may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Methyl 4-(hydroxymethyl)benzoate: Used in the synthesis of various organic compounds.
Uniqueness
Methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate is unique due to its combination of a benzofuran core and a piperazine moiety, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-15-12-19(27)18(14-26-10-8-25(2)9-11-26)23-21(15)22(28)20(31-23)13-16-4-6-17(7-5-16)24(29)30-3/h4-7,12-13,27H,8-11,14H2,1-3H3/b20-13+ |
InChI Key |
FERDYFBRKLGVFL-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/O2)CN4CCN(CC4)C)O |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)CN4CCN(CC4)C)O |
Origin of Product |
United States |
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